molecular formula C17H19NO B2680245 (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2097940-41-3

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2680245
CAS No.: 2097940-41-3
M. Wt: 253.345
InChI Key: KZJMZXFLSROMSR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.345. The purity is usually 95%.
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Biological Activity

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one, a member of the chalcone family, has garnered interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on available data, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a chalcone framework, which includes a conjugated ketone-double bond system. Chalcones typically exhibit a range of reactivity due to the presence of the enone system, allowing for various chemical transformations. The molecular formula for this compound is C18H22N2O, with a molecular weight of 290.38 g/mol.

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial effects. Preliminary studies indicate that derivatives can inhibit the growth of bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results imply that (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-one could possess antimicrobial properties worthy of further exploration.

The biological activity of chalcones is often attributed to their ability to modulate multiple signaling pathways:

  • Apoptosis Induction : Many chalcones trigger apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins.
  • Antioxidant Activity : They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : Chalcones may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Research has highlighted the potential applications of chalcone derivatives in treating various diseases:

  • Antiepileptic Effects : A study on related compounds showed promising results in reducing seizure activity in animal models, suggesting that similar derivatives might be explored for epilepsy treatment.
  • Neuroprotective Properties : Some chalcones have been reported to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.

Properties

IUPAC Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(9-6-14-4-2-1-3-5-14)18-12-10-16(11-13-18)15-7-8-15/h1-6,9H,7-8,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJMZXFLSROMSR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.